An In-depth Technical Guide to 1-Chlorohexane-D13: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Chlorohexane-D13: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical and pharmaceutical sciences, stable isotope-labeled compounds are indispensable tools. Among these, deuterated molecules play a pivotal role in a variety of applications, from mechanistic studies to quantitative bioanalysis. This guide provides a comprehensive technical overview of 1-Chlorohexane-D13, a deuterated analog of 1-chlorohexane. While its non-deuterated counterpart has been well-characterized, this document aims to consolidate the known and predicted properties of the deuterated form, offering insights into its synthesis, characterization, and practical applications, particularly as an internal standard in mass spectrometry-based assays.
Chemical and Physical Properties: A Comparative Analysis
1-Chlorohexane-D13 shares a similar molecular structure with 1-chlorohexane, with the key difference being the substitution of all 13 hydrogen atoms with deuterium. This isotopic substitution leads to a significant increase in molecular weight but has a minimal impact on most bulk physical properties such as boiling point, density, and solubility.
Table 1: Comparison of Physical and Chemical Properties of 1-Chlorohexane and 1-Chlorohexane-D13
| Property | 1-Chlorohexane | 1-Chlorohexane-D13 (Predicted/Known) | Source |
| Molecular Formula | C₆H₁₃Cl | C₆D₁₃Cl (CD₃(CD₂)₅Cl) | [1] |
| CAS Number | 544-10-5 | 1219798-45-4 | [1] |
| Molecular Weight | 120.62 g/mol | ~133.7 g/mol | [2] |
| Appearance | Colorless liquid | Colorless liquid | [1] |
| Boiling Point | 133-134 °C | Expected to be very similar to 1-chlorohexane | [3] |
| Melting Point | -94 °C | Expected to be very similar to 1-chlorohexane | [3] |
| Density | 0.879 g/mL at 25 °C | Expected to be slightly higher than 1-chlorohexane | [3] |
| Solubility in Water | Insoluble | Insoluble | [4] |
| Isotopic Purity | Not Applicable | ≥98 atom % D | [1] |
Synthesis of 1-Chlorohexane-D13: A Plausible Synthetic Route
A common method for the synthesis of 1-chloroalkanes from primary alcohols is the use of thionyl chloride (SOCl₂), a reaction known for its clean work-up as the byproducts are gaseous.[5] The precursor, 1-Hexanol-D14, can be synthesized via the reduction of a commercially available deuterated carboxylic acid, such as Hexanoic-d11 acid.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 1-Chlorohexane-D13.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Reduction of Hexanoic-d11 acid to 1-Hexanol-D14
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend a suitable reducing agent such as lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether.
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Dissolve Hexanoic-d11 acid in anhydrous diethyl ether and add it dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C).
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period to ensure complete reduction.
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Carefully quench the reaction by the slow, sequential addition of water and then a sodium hydroxide solution.
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Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.
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Combine the organic phases, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield crude 1-Hexanol-D14.
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Purify the crude product by distillation.
Step 2: Chlorination of 1-Hexanol-D14 to 1-Chlorohexane-D13
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to capture HCl and SO₂ byproducts), place the purified 1-Hexanol-D14.
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Slowly add thionyl chloride to the alcohol, controlling the exothermic reaction by cooling the flask in an ice bath.
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Once the addition is complete, gently heat the reaction mixture to reflux for one hour to drive the reaction to completion.
-
After cooling, carefully pour the reaction mixture into cold water to decompose any excess thionyl chloride.
-
Separate the organic layer using a separatory funnel, and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.
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Dry the organic layer over anhydrous calcium chloride, filter, and purify by distillation to obtain 1-Chlorohexane-D13.
Analytical Characterization: A Spectroscopic Perspective
Due to the lack of publicly available experimental spectra for 1-Chlorohexane-D13, this section will provide a theoretical overview of the expected spectroscopic characteristics based on the known data of its non-deuterated analog and the fundamental principles of isotopic effects in spectroscopy.
Mass Spectrometry (MS)
In mass spectrometry, the most significant difference will be the molecular ion peak. For 1-chlorohexane, the molecular ion peaks appear at m/z 120 and 122, corresponding to the two main isotopes of chlorine (³⁵Cl and ³⁷Cl). For 1-Chlorohexane-D13, these peaks are expected to be shifted to m/z 133 and 135. The fragmentation pattern is also expected to be similar, with the corresponding fragments showing a mass shift due to the presence of deuterium.
Table 2: Predicted vs. Actual Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) for ³⁵Cl | Molecular Ion (M⁺) for ³⁷Cl |
| 1-Chlorohexane | 120 | 122 |
| 1-Chlorohexane-D13 (Predicted) | 133 | 135 |
Infrared (IR) Spectroscopy
The primary difference in the IR spectrum of 1-Chlorohexane-D13 compared to 1-chlorohexane will be the position of the carbon-deuterium (C-D) stretching vibrations. C-H stretching vibrations typically appear in the range of 2850-3000 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to appear at a lower frequency, typically in the range of 2100-2250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of highly enriched 1-Chlorohexane-D13 is expected to be largely silent, with only very small residual peaks from any remaining protons.
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¹³C NMR: The ¹³C NMR spectrum will show signals for the six carbon atoms. However, instead of being split by attached protons (C-H coupling), the signals will be split by the attached deuterium atoms (C-D coupling). Due to the nuclear spin of deuterium (I=1), a carbon attached to one deuterium will appear as a triplet, a CD₂ group as a quintet, and a CD₃ group as a septet. The chemical shifts are expected to be very similar to those of 1-chlorohexane.
Applications in Research and Drug Development
The primary application of 1-Chlorohexane-D13 is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.[6][7]
Role as an Internal Standard in Mass Spectrometry
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation behavior, but is distinguishable by its mass.[8] Deuterated standards are considered the gold standard for IDMS because their physicochemical properties are nearly identical to their non-deuterated counterparts.
Caption: Workflow for using 1-Chlorohexane-D13 as an internal standard.
Detailed Protocol for Use as an Internal Standard
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Preparation of Standard Solutions: Prepare a stock solution of 1-Chlorohexane-D13 in a suitable organic solvent at a known concentration. From this stock, prepare a working internal standard solution at a concentration appropriate for spiking into samples.
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Sample Spiking: To each unknown sample, calibrator, and quality control sample, add a precise volume of the working internal standard solution at the beginning of the sample preparation process.
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Sample Preparation: Perform the necessary extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
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Instrumental Analysis: Analyze the prepared samples by GC-MS or LC-MS. The instrument should be set to monitor at least one specific parent-to-daughter ion transition for both 1-chlorohexane and 1-Chlorohexane-D13.
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Quantification: Construct a calibration curve by plotting the ratio of the peak area of 1-chlorohexane to the peak area of 1-Chlorohexane-D13 against the concentration of the 1-chlorohexane calibrators. The concentration of 1-chlorohexane in the unknown samples can then be determined from this calibration curve.
The use of 1-Chlorohexane-D13 as an internal standard effectively compensates for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.
Conclusion
1-Chlorohexane-D13 is a valuable tool for researchers in various scientific disciplines. Its primary utility lies in its application as a robust internal standard for the accurate quantification of 1-chlorohexane in complex matrices. While experimental data for the deuterated compound is limited, its chemical and physical properties can be reliably predicted based on its non-deuterated analog. The proposed synthesis provides a clear pathway for its preparation. As the demand for highly accurate analytical methods continues to grow, the importance of stable isotope-labeled standards like 1-Chlorohexane-D13 will undoubtedly increase.
References
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PubChem. 1-Chlorohexane. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. 1-Chlorohexane D13. [Link]
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NIST. Hexane, 1-chloro-. National Institute of Standards and Technology. [Link]
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ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
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YouTube. 1-Chlorohexane (n- hexyl chloride) Organic Synthesis. [Link]
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ACS Publications. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. [Link]
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